![molecular formula C19H22N2O2 B267120 N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B267120.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide, also known as AM404, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 1993 and has since been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide exerts its effects by inhibiting the uptake of the endocannabinoid anandamide, thereby increasing its concentration in the synaptic cleft. Anandamide is known to play a crucial role in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide has been found to modulate the activity of various neurotransmitter systems, including the endocannabinoid, opioid, and serotonin systems. The compound has been shown to induce analgesia, reduce inflammation, and exert neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide has several advantages as a research tool, including its high potency and specificity for the endocannabinoid system. However, the compound has several limitations, including its poor solubility and stability, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
Future research on N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide is likely to focus on its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. Additionally, further studies are needed to elucidate the precise mechanisms by which N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide exerts its effects and to develop more effective formulations of the compound for use in laboratory experiments and clinical trials.
Synthesemethoden
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide involves the reaction between p-aminophenol and acetophenone, followed by the acetylation of the resulting amine with acetic anhydride. The final step involves the reaction of the resulting product with isopropylamine to form N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide has been studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. The compound has been found to act as an inhibitor of the endocannabinoid transporter, which plays a crucial role in the regulation of the endocannabinoid system.
Eigenschaften
Produktname |
N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide |
---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)15-5-7-16(8-6-15)19(23)20-17-9-11-18(12-10-17)21(4)14(3)22/h5-13H,1-4H3,(H,20,23) |
InChI-Schlüssel |
UXSZWJBFXKFLOM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.